molecular formula C10H18S B14473538 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- CAS No. 68391-28-6

7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-

Cat. No.: B14473538
CAS No.: 68391-28-6
M. Wt: 170.32 g/mol
InChI Key: PUQONFDEJWVBAS-UHFFFAOYSA-N
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Description

7-Thiabicyclo[221]heptane, 1-methyl-4-(1-methylethyl)- is a bicyclic sulfur-containing compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure. The reaction conditions often require the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains an oxygen atom instead of sulfur.

    7-Azabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains a nitrogen atom instead of sulfur.

Uniqueness

The presence of the sulfur atom in 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.

Properties

CAS No.

68391-28-6

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

1-methyl-4-propan-2-yl-7-thiabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H18S/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3

InChI Key

PUQONFDEJWVBAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(S1)(CC2)C

Origin of Product

United States

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